6-(4-Ethoxyphenyl)nicotinaldehyde
Description
6-(4-Ethoxyphenyl)nicotinaldehyde is a nicotinic acid derivative featuring a pyridine ring substituted at the 6-position with a 4-ethoxyphenyl group and an aldehyde functional group at the 3-position. The ethoxy group (-OCH₂CH₃) imparts electron-donating properties, influencing its electronic configuration and intermolecular interactions .
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NO2/c1-2-17-13-6-4-12(5-7-13)14-8-3-11(10-16)9-15-14/h3-10H,2H2,1H3 |
InChI Key |
GJFJBXNTHDVPRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxy-phenyl)-pyridine-3-carbaldehyde typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-ethoxy-benzaldehyde and 3-pyridinecarboxaldehyde.
Condensation Reaction: The two aldehydes undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a catalyst such as phosphorus oxychloride (POCl3) to form the pyridine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 6-(4-ethoxy-phenyl)-pyridine-3-carbaldehyde may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxy-phenyl)-pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NaH, KOtBu, in aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: 6-(4-Ethoxy-phenyl)-pyridine-3-carboxylic acid.
Reduction: 6-(4-Ethoxy-phenyl)-pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Ethoxy-phenyl)-pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays to understand its biological activity and mechanism of action.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 6-(4-ethoxy-phenyl)-pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following sections compare 6-(4-Ethoxyphenyl)nicotinaldehyde with structurally related compounds, focusing on substituent effects, synthetic routes, and applications.
Structural and Electronic Properties
Key Observations :
- Electron-donating groups (e.g., ethoxy, methoxy) enhance solubility and stabilize resonance structures, favoring nucleophilic additions at the aldehyde group.
- Electron-withdrawing groups (e.g., bromo, fluoro) increase electrophilicity, making the aldehyde more reactive toward nucleophiles.
Medicinal Chemistry
- 6-(4-Ethoxyphenyl)nicotinaldehyde : Serves as a precursor for benzoimidazole derivatives (e.g., compound 57 ), which modulate stem cell differentiation .
- Fluorinated Analogues : 6-[¹⁸F]Fluoronicotinaldehyde is conjugated with maleimide for site-specific radiolabeling of biomolecules, critical in cancer imaging .
- Nicotinaldehyde Core : Found to abrogate anti-cancer effects of NAMPT inhibitors by serving as an NAD precursor in leukemia cells .
Materials Science
- 6-(4-Formylphenyl)nicotinaldehyde : Used to construct hydrogen-bonded organic frameworks (HOF-TAM-PNA) with ultrahigh surface areas (2008 m²/g), enabling gas storage applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
